molecular formula C11H11BrF4N2 B12229601 5-Bromo-3-fluoro-2-[4-(trifluoromethyl)piperidin-1-yl]pyridine

5-Bromo-3-fluoro-2-[4-(trifluoromethyl)piperidin-1-yl]pyridine

Cat. No.: B12229601
M. Wt: 327.12 g/mol
InChI Key: WBJOFKDKSDKXCF-UHFFFAOYSA-N
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Description

5-Bromo-3-fluoro-2-[4-(trifluoromethyl)piperidin-1-yl]pyridine: is a complex organic compound that belongs to the class of fluorinated pyridines

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-3-fluoro-2-[4-(trifluoromethyl)piperidin-1-yl]pyridine typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boron reagent with a halogenated pyridine derivative in the presence of a palladium catalyst . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like toluene or ethanol.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions: 5-Bromo-3-fluoro-2-[4-(trifluoromethyl)piperidin-1-yl]pyridine can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

    Coupling Reactions: As mentioned earlier, Suzuki–Miyaura coupling is a common reaction for forming carbon-carbon bonds.

Common Reagents and Conditions:

    Substitution Reactions: Nucleophiles like amines, thiols, or alkoxides in the presence of a base.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield aminopyridine derivatives, while oxidation reactions can produce pyridine N-oxides.

Mechanism of Action

The mechanism of action of 5-Bromo-3-fluoro-2-[4-(trifluoromethyl)piperidin-1-yl]pyridine involves its interaction with specific molecular targets. The presence of fluorine and trifluoromethyl groups can enhance the compound’s binding affinity to enzymes or receptors, thereby modulating their activity. The exact molecular pathways involved depend on the specific application and target of the compound .

Comparison with Similar Compounds

  • 2-Bromo-5-(trifluoromethyl)pyridine
  • 3-Bromo-5-fluoro-2-(trifluoromethyl)pyridine
  • 2-Fluoro-4-(trifluoromethyl)pyridine

Uniqueness: 5-Bromo-3-fluoro-2-[4-(trifluoromethyl)piperidin-1-yl]pyridine is unique due to the combination of its functional groups, which provide a distinct set of chemical and biological properties. The presence of both bromine and fluorine atoms, along with the trifluoromethyl group, makes it a versatile compound for various applications .

Properties

Molecular Formula

C11H11BrF4N2

Molecular Weight

327.12 g/mol

IUPAC Name

5-bromo-3-fluoro-2-[4-(trifluoromethyl)piperidin-1-yl]pyridine

InChI

InChI=1S/C11H11BrF4N2/c12-8-5-9(13)10(17-6-8)18-3-1-7(2-4-18)11(14,15)16/h5-7H,1-4H2

InChI Key

WBJOFKDKSDKXCF-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1C(F)(F)F)C2=C(C=C(C=N2)Br)F

Origin of Product

United States

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